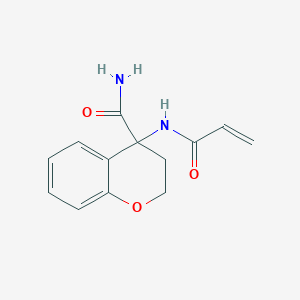
1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine is a chemical compound with the formula C11H15ClN2 . It is a clear colourless to light yellow liquid . The molecular weight of this compound is 210.7 .
Physical And Chemical Properties Analysis
The compound has a density of 1.1197 (rough estimate), a boiling point of 123-124 °C at a pressure of 1 Torr, and a flash point of 165.1ºC . The refractive index is between 1.573 and 1.576 .Applications De Recherche Scientifique
DNA Minor Groove Binding
Hoechst 33258, a dye similar in structure to 1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine, binds strongly to the DNA minor groove, particularly in AT-rich sequences. This characteristic makes it a valuable tool in cell biology for chromosome and nuclear staining, DNA content analysis, and chromosome analysis. Hoechst derivatives also play roles as radioprotectors and topoisomerase inhibitors, providing insights for drug design and DNA-binding studies (Issar & Kakkar, 2013).
Arylpiperazine Derivative Metabolism
Arylpiperazine derivatives, a category including this compound, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit various neurotransmitter receptor-related effects and distribute extensively in tissues. Understanding their metabolism and distribution is crucial for assessing their pharmacological actions and potential as designer drugs (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
Pharmacophoric groups like arylcycloalkylamines, present in compounds related to this compound, are integral in the design of antipsychotic agents. These groups, particularly arylalkyl substituents, contribute to the potency and selectivity of binding affinity at D2-like receptors. Understanding the role of these groups aids in synthesizing agents with targeted effects on these receptors (Sikazwe et al., 2009).
Drug Design for Antineoplastic Agents
A series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrate notable cytotoxic properties and are being considered as potential antineoplastic drug candidates. These compounds exhibit tumor-selective toxicity and act as multi-drug resistance modulators, affecting apoptosis, reactive oxygen species generation, and mitochondrial functions. Research into their structure-activity relationships, drug delivery, and pharmacokinetics is crucial for their development as cancer therapeutics (Hossain et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(17)13-16(14)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPTFJVVDPZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
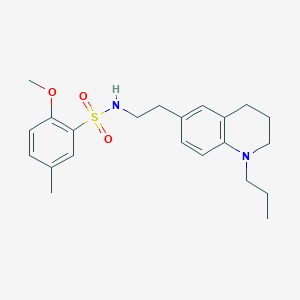
![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)
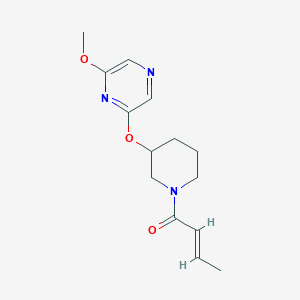
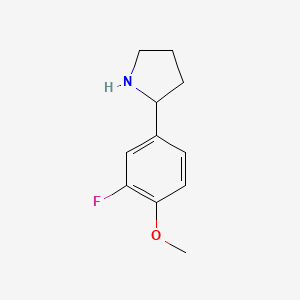
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

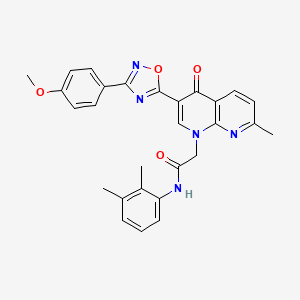
![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)
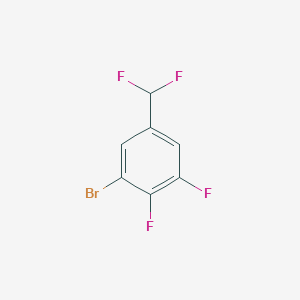

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)
